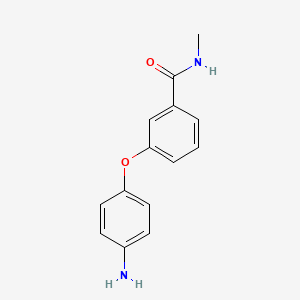

3-(4-Aminophenoxy)-N-methylbenzamide

説明

The compound “3-(4-Aminophenoxy)-N-methylbenzamide” is an amide derivative with an aminophenoxy substituent. The presence of the amide group (-CONH2) and the aminophenoxy group (-OC6H4NH2) suggests that this compound may have interesting chemical properties and could potentially be used in the synthesis of polymers or other complex organic molecules .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an amide functional group, which is a key structural feature in many biologically active compounds and synthetic polymers . The aminophenoxy group could potentially participate in hydrogen bonding and other intermolecular interactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could enhance its solubility in polar solvents .科学的研究の応用

- Application Summary : APDMA is used in the development of transparent films in the visible region. These films are derived from APDMA and aromatic dianhydride via a two-step polycondensation .

- Methods of Application : The monomer was synthesized from 4-amino-3,5-xylenol and 1-chloro-4-nitrobenzene by nucleophilic aromatic substitution reaction (SNAr). Then, nitro groups were reduced to amino .

- Results or Outcomes : The resulting Polyimides (PIs) show good thermal properties, optical transparency, and low refractive indices .

- Application Summary : DAPOPPO monomer is incorporated into the PI molecular chain to synthesize co-polyimide (PI) fibers containing phenylphosphine oxide (PPO) group .

- Methods of Application : The fibers are synthesized by incorporating the DAPOPPO monomer into the PI molecular chain followed by dry-jet wet spinning .

- Results or Outcomes : The fibers exhibit excellent atomic oxygen (AO) resistance, which makes them suitable for application in low Earth orbit as flexible construction components .

Synthesis and Characterization of Colorless Polyimides Derived from 4-(4-Aminophenoxy)-2,6-dimethylaniline (APDMA)

Synthesis and AO Resistant Properties of Novel Polyimide Fibers Containing Phenylphosphine Oxide Groups in Main Chain

将来の方向性

特性

IUPAC Name |

3-(4-aminophenoxy)-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-16-14(17)10-3-2-4-13(9-10)18-12-7-5-11(15)6-8-12/h2-9H,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCAAMQDJUGLXNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=CC=C1)OC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80635177 | |

| Record name | 3-(4-Aminophenoxy)-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Aminophenoxy)-N-methylbenzamide | |

CAS RN |

284462-56-2 | |

| Record name | 3-(4-Aminophenoxy)-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 7-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B1290379.png)